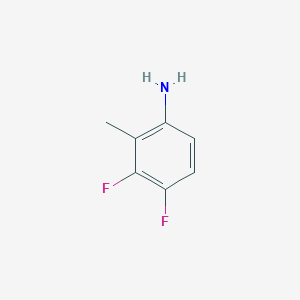

3,4-Difluoro-2-methylaniline

描述

Overview of Fluorinated Aniline (B41778) Derivatives in Chemical Science

Fluorinated aniline derivatives represent a critically important class of compounds in modern chemical science. The introduction of fluorine atoms into the aniline scaffold dramatically alters the molecule's physicochemical properties. Fluorine's high electronegativity and relatively small size compared to hydrogen can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. mdpi.com These modifications are highly sought after in drug discovery, as they can enhance a drug candidate's binding affinity to target proteins, improve its absorption and distribution profile, and increase its resistance to metabolic degradation, thereby extending its half-life. acs.org

Significance of 3,4-Difluoro-2-methylaniline in Contemporary Research

This compound (CAS No: 114153-09-2) has emerged as a significant intermediate in the synthesis of complex, high-value molecules. Its specific substitution pattern—two adjacent fluorine atoms and an ortho-methyl group—provides a unique electronic and steric profile that chemists can exploit to construct elaborate molecular architectures.

Contemporary research highlights its role as a key starting material in the synthesis of biologically active compounds. For instance, it is a precursor for benzimidazole (B57391) derivatives designed as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), which are under investigation for the treatment of inflammatory skin conditions like atopic dermatitis. google.com It is also used in the synthesis of novel 2,3-dihydroquinazolinone compounds that act as selective inhibitors of the Nav1.8 sodium channel, a promising target for the treatment of chronic pain. google.com Additionally, research has demonstrated its use in preparing indole (B1671886) derivatives through reactions involving lithiation and subsequent treatment with electrophiles like diethyl oxalate. researchgate.netresearchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 114153-09-2 |

| Molecular Formula | C₇H₇F₂N |

| Molecular Weight | 143.13 g/mol |

| LogP | 2.43660 |

| PSA (Polar Surface Area) | 26.02 Ų |

This data is compiled from publicly available chemical databases. chemsrc.com

Table 2: Examples of Complex Molecules Synthesized from this compound

| Precursor | Resulting Compound Class | Research Application | Reference(s) |

|---|---|---|---|

| This compound | Benzimidazole derivatives | ITK inhibitors for skin diseases | google.com |

| This compound | 2,3-Dihydroquinazolinone derivatives | Nav1.8 inhibitors for pain management | google.com |

| N-BOC-3,4-difluoro-2-methylaniline | Ethyl 4,5-difluoroindole-2-carboxylate | Indole synthesis | researchgate.netresearchgate.net |

Historical Context of the Study of Fluoro-Substituted Aromatic Amines

The study of fluoro-substituted aromatic amines is intrinsically linked to the broader history of organofluorine chemistry. Early methods for introducing fluorine into aromatic rings were often harsh and lacked selectivity. A significant breakthrough in the field was the development of nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com In this context, fluorine, despite forming a very strong carbon-fluorine bond, is an excellent leaving group because its high electronegativity activates the ring towards nucleophilic attack, which is typically the rate-determining step. masterorganicchemistry.com

The development of stable, easy-to-handle electrophilic fluorinating agents, such as Selectfluor®, in the latter half of the 20th century, revolutionized the synthesis of fluorinated aromatics. researchgate.netbeilstein-journals.orgwiley.com These reagents allowed for more controlled and selective fluorination under milder conditions. The historical progression from harsh, non-selective fluorination techniques to modern, sophisticated SNAr and electrophilic fluorination methods has enabled chemists to synthesize specifically substituted fluoroanilines like this compound with greater ease and efficiency, paving the way for their use in complex applications. beilstein-journals.orgwiley.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is dominated by its application as a synthetic intermediate in drug discovery programs. google.comgoogle.com The focus is on leveraging its unique structure to access novel chemical space and develop next-generation therapeutics. The compound is typically used in multi-step syntheses where its aniline functional group is modified or used as a handle for cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.comgoogle.com

Future research directions are likely to expand in several areas.

Novel Therapeutic Agents: Exploration of this compound as a scaffold for inhibitors of other enzymes or protein-protein interactions is a probable avenue. Its specific fluorine substitution pattern may offer unique binding interactions that have yet to be explored.

Agrochemicals: The structural motifs found in successful pharmaceuticals are often translated to the agrochemical sector. This aniline derivative could serve as a building block for new herbicides, fungicides, or pesticides, where metabolic stability and target affinity are also crucial.

Materials Science: While research has focused on fluorinated anilines in general for materials like HTMs, specific studies on polymers or functional materials derived directly from this compound are less common. mdpi.com Future work could investigate its incorporation into advanced materials to fine-tune their electronic and physical properties.

Catalytic Methods: Developing more efficient and sustainable catalytic methods for both the synthesis of this compound itself and its subsequent transformations remains an active area of interest in process chemistry research. chemsrc.com

Knowledge Gaps and the Rationale for Further Investigation into this compound

Despite its utility as a building block, several knowledge gaps exist, providing a strong rationale for further investigation.

Direct Biological Activity: The majority of research uses the compound as an intermediate. google.comgoogle.comresearchgate.net There is a lack of published data on the intrinsic biological or pharmacological properties of this compound itself. A thorough screening of its activity against various biological targets could reveal unexpected applications.

Comprehensive Physicochemical Characterization: While basic properties are known, a deep understanding of its conformational preferences, intermolecular interactions, and reactivity in a wider range of chemical transformations is not fully established. Such studies would enable more rational design in its synthetic applications.

Expanded Synthetic Utility: Research has focused on a few key transformations. google.comgoogle.comresearchgate.net A systematic exploration of its reactivity in other modern synthetic reactions, such as photoredox catalysis or C-H activation, could unlock new and more efficient pathways to valuable molecules.

Materials Science Applications: There is a significant opportunity to explore the use of this compound in polymer chemistry and materials science. Investigating its potential as a monomer or additive could lead to the development of new materials with tailored thermal, optical, or electronic properties. Bridging this gap would diversify the compound's application portfolio beyond the life sciences.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-difluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYODOAMUBRENLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563452 | |

| Record name | 3,4-Difluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114153-09-2 | |

| Record name | 3,4-Difluoro-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114153-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3,4 Difluoro 2 Methylaniline

Established Synthetic Routes to 3,4-Difluoro-2-methylaniline

The synthesis of this compound can be achieved through several distinct chemical strategies. These routes leverage foundational reactions in organic chemistry, adapted for the specific regiochemical requirements of the target molecule.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amine functionalities to activated aromatic rings. fishersci.co.uk In this approach, a nucleophile displaces a leaving group on an aryl compound. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov

For the synthesis of this compound, a suitable precursor would be a trifluorinated toluene derivative, such as 1,2,4-trifluoro-3-methylbenzene, where one fluorine atom acts as a leaving group. The reaction proceeds via the addition of an amine source (e.g., ammonia or a protected amine equivalent) to the aromatic ring, followed by the elimination of a fluoride ion. The fluorine atoms on the ring activate it for nucleophilic attack. A similar SNAr pathway is used to synthesize related compounds, such as 3-fluoro-4-morpholinoaniline, where morpholine displaces a fluorine atom from 1,2-difluoro-4-nitrobenzene. researchgate.net

The general mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination: The leaving group (in this case, a fluoride ion) is expelled, restoring the aromaticity of the ring and yielding the final substituted aniline (B41778) product.

Transition Metal-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. nih.gov The Buchwald-Hartwig amination, typically catalyzed by palladium complexes, is a prominent example used for synthesizing anilines from aryl halides. nih.govresearchgate.net

In this context, this compound could be synthesized by coupling an appropriate aryl halide or pseudohalide (e.g., 1-bromo-3,4-difluoro-2-methylbenzene) with an ammonia surrogate or a primary amine under palladium catalysis. The catalytic cycle generally involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the amine by a base.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

The efficiency of these reactions is highly dependent on the choice of ligand, base, and solvent. chemrxiv.org A patent for a structurally similar compound, 3-fluoro-2-methyl-4-trifluoromethylaniline, specifies a catalyst system comprising a palladium source and the ligand 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), highlighting the importance of specialized ligands in achieving high yields for complex fluorinated molecules. google.com

Functional Group Transformations for Derivatization Precursors of this compound

One of the most reliable and common methods for preparing anilines is through the reduction of a nitro group (-NO2) to an amino group (-NH2). chemistrysteps.com This functional group transformation is a key step in many multi-step syntheses.

The synthesis of this compound via this route would begin with a suitable precursor, 3,4-difluoro-2-methylnitrobenzene. This nitroaromatic compound can be prepared by the nitration of 1,2-difluoro-3-methylbenzene. A well-established precedent is the synthesis of 3,4-difluoroaniline, which involves the nitration of 1,2-difluorobenzene followed by the reduction of the resulting 3,4-difluoronitrobenzene. google.com

The reduction of the nitro group can be accomplished using various reagents and conditions, including:

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support.

Metal/Acid Reduction: Using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net

This pathway is often favored due to the high efficiency and selectivity of the nitro reduction step.

Synthesis from Related Fluorinated Anilines (e.g., 3-fluoro-2-methylaniline)

A potential, though challenging, synthetic route involves the direct fluorination of a related aniline, such as 3-fluoro-2-methylaniline, to introduce the second fluorine atom at the 4-position. This transformation falls under the category of electrophilic aromatic substitution. daneshyari.com

However, direct electrophilic fluorination of anilines is complicated by the high reactivity of the amino group, which is susceptible to oxidation by powerful electrophilic fluorinating agents (e.g., F2, Selectfluor, N-Fluorobenzenesulfonimide). libretexts.orgwikipedia.orgbrynmawr.edu To circumvent this, the amino group is typically protected as an amide (e.g., acetanilide). This protection serves two purposes:

It reduces the activating effect of the amino group, preventing overreaction. libretexts.org

It introduces steric bulk, which can help direct the incoming electrophile to the desired position.

After the fluorination step, the protecting group is removed via hydrolysis to yield the final aniline product. The regioselectivity of the fluorination would be governed by the combined directing effects of the existing methyl, fluoro, and protected amino groups on the aromatic ring.

Optimization of Synthetic Conditions for this compound

Optimizing synthetic conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of chemical processes. For the synthesis of this compound, this optimization primarily focuses on the catalyst systems used in cross-coupling reactions.

Catalyst Systems and Their Influence on Reaction Efficiency

In transition metal-catalyzed reactions, particularly palladium- and copper-catalyzed C-N cross-couplings, the choice of catalyst, ligand, base, and solvent profoundly impacts reaction efficiency. nih.govchemrxiv.org

Catalyst and Ligand: Palladium is the most common metal for such transformations. nih.gov The ligand stabilizes the metal center and modulates its reactivity. For electron-rich anilines and aryl halides, sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often employed to promote efficient oxidative addition and reductive elimination. nih.govincatt.nl A patent for a related molecule successfully utilized a palladium catalyst with the bidentate phosphine ligand Xantphos, which is known to facilitate challenging coupling reactions. google.com

Base: The base is critical for deprotonating the amine nucleophile in the catalytic cycle. The choice of base can influence reaction rates and prevent side reactions. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) and phosphates (K3PO4), as well as sterically hindered alkoxides like sodium tert-butoxide. chemrxiv.orgincatt.nl

Solvent: The solvent affects the solubility of reactants and the stability of catalytic intermediates. Aprotic polar solvents like dioxane, toluene, or dimethylformamide (DMF) are commonly used. google.com Recent studies have also explored solvent mixtures, such as methanol/ethanol, to enable reactions at lower temperatures. chemrxiv.org

The interplay of these components is complex, and optimal conditions are typically determined through systematic screening.

Table 1: Examples of Catalyst Systems in Aniline Synthesis

Click to view data

| Reaction Type | Metal/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Buchwald-Hartwig Amination | Pd Source | Xantphos | Alkali | Dioxane | 60-100 | google.com |

| Suzuki-Miyaura Coupling | [(IPr)PdCl2(AN)] | IPr (NHC) | - | - | - | nih.gov |

| Copper-Catalyzed C-N Coupling | Copper Source | 6-hydroxy picolinhydrazide | K2CO3 | MeOH/EtOH | Room Temp. | chemrxiv.org |

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a critical role in the synthesis of fluorinated anilines, significantly influencing reaction efficiency and selectivity. The hydrogen bond donor ability of the solvent can activate the electrophilic partner in a reaction, such as the aza-Michael addition. academie-sciences.fr Highly polar protic fluorinated alcohols, for instance, have been shown to favor the conjugate addition of weak nucleophiles like anilines to enoates. academie-sciences.fr

In a study on the aza-Michael addition of 2-anisidine to methyl crotonate, hexafluoroisopropanol (HFIP) as a solvent resulted in a 45% conversion, whereas no reaction occurred in methanol (MeOH). academie-sciences.fr This highlights the activating effect of the fluorinated solvent, which can function as a "smart solvent" by activating the double bond of the Michael acceptor toward the aniline's nucleophilic attack without compromising the arylamine's nucleophilicity. academie-sciences.fr Interestingly, the addition of phenol, another proton donor, to the reaction in methanol promoted the conversion to 19%, demonstrating that co-solvents or additives can also modulate reactivity. academie-sciences.fr

Table 1: Effect of Solvent and Additive on Aza-Michael Addition Yield

| Solvent | Additive | Conversion (%) | Source |

|---|---|---|---|

| Hexafluoroisopropanol (HFIP) | None | 45 | academie-sciences.fr |

| Methanol (MeOH) | None | 0 | academie-sciences.fr |

| Methanol (MeOH) | Phenol (1 equiv.) | 19 | academie-sciences.fr |

Temperature and Pressure Optimization for Industrial Scalability

For the industrial-scale synthesis of fluorinated anilines, optimizing temperature and pressure is crucial for maximizing yield, ensuring process safety, and maintaining cost-effectiveness. The synthesis of the related compound 3,4-difluoroaniline often involves a two-step process: nitration of a precursor followed by reduction. google.com

Table 2: Optimized Temperature Ranges for 3,4-Difluoroaniline Synthesis

| Reaction Step | Optimal Temperature Range (°C) | Rationale | Source |

|---|---|---|---|

| Nitration (Initial) | 40-50 | Increase process selectivity | google.com |

| Nitration (Final) | Up to 90 | Maximize nitric acid utilization | google.com |

| Reduction | 30-75 | Balance reaction rate and prevent reagent loss | google.com |

Continuous Flow Reactor Applications in this compound Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical compounds, including enhanced safety, efficiency, and scalability. nih.govflinders.edu.au This technology is particularly beneficial for managing reactions with hazardous intermediates or exothermic conditions, as the closed system minimizes operator exposure and provides superior thermal control. nih.govflinders.edu.au

In a telescoped, two-step continuous flow synthesis of the anticancer drug lomustine, a process that involves a nitrosation step, a yield of 63% was achieved with a residence time of only 9 minutes. nih.gov This corresponds to a productivity of 110 mg/h, showcasing a significant improvement in speed and efficiency compared to the slower, lower-yielding batch route. nih.gov The use of microreactors made from materials like fluorinated ethylene propylene (FEP) tubing allows for precise control over reaction parameters. nih.gov Furthermore, in-line analysis techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), can be integrated for real-time optimization of solvent choice, concentration, and reagent selection. nih.gov These principles are directly applicable to the multi-step synthesis of this compound, promising a more efficient and safer industrial production pathway.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow Process | Source |

|---|---|---|---|

| Yield | Lower | Higher (e.g., 63%) | nih.gov |

| Reaction Time | Slower | Faster (e.g., 9 min residence time) | nih.gov |

| Safety | Higher operator exposure to hazardous materials | Enhanced safety via a closed system | nih.gov |

| Process Control | Less precise thermal and mixing control | Efficient mixing and thermal control | flinders.edu.au |

Novel Synthetic Strategies for this compound and its Derivatives

Exploration of Photochemical Routes to Analogues

Photochemical methods present mild and sustainable alternatives for the synthesis of fluorinated anilines and their derivatives. nih.gov Visible-light organophotocatalytic systems, for example, enable the preparation of difluoroalkyl anilines under mild conditions without the need for transition metals. nih.govacs.org One such method employs Eosin Y as an organophotocatalyst in dimethylformamide (DMF), irradiated by a 525 nm lamp, to facilitate the difluoroalkylation of various anilines. nih.govacs.org This transformation is compatible with a range of anilines, including those with electron-rich and moderately electron-withdrawing groups. nih.govacs.org

Mechanistic studies suggest the formation of an electron donor–acceptor (EDA) complex between the aniline and the fluorinated reagent (e.g., ethyl difluoroiodoacetate). nih.gov Photoirradiation of this complex initiates a single electron transfer (SET), generating radical species that propagate the reaction. acs.org Quantum yield experiments have indicated a radical chain mechanism is operative in these transformations. acs.org Another photochemical approach involves the photolysis of fluorophenyl azides in the presence of anilines, which can lead to the formation of asymmetrical fluoroazobenzenes through a singlet N-H insertion reaction. researchgate.net

Table 4: Conditions for Photocatalytic Difluoroalkylation of Anilines

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Aniline, Ethyl difluoroiodoacetate | nih.gov |

| Photocatalyst | Eosin Y (1 mol %) | nih.govacs.org |

| Solvent | Dimethylformamide (DMF) | nih.govacs.org |

| Light Source | 525 nm Kessil lamp | nih.govacs.org |

| Reaction Time | 24 hours | nih.govacs.org |

Enzymatic Synthesis and Biocatalysis for Fluorinated Anilines

Enzymatic approaches are emerging as powerful tools for the precise and selective synthesis of fluorinated compounds, offering a green alternative to traditional chemical methods. the-innovation.orgresearchgate.net Biocatalysis can achieve high enantioselectivity by creating a specific chiral environment within the enzyme's active site, which facilitates intricate interactions with fluorinated motifs. the-innovation.org This is particularly advantageous for reactions where conventional catalysts struggle to achieve high stereocontrol. the-innovation.org

A variety of enzymes have been investigated for the synthesis of fluorinated compounds, including cytochrome P450 enzymes, lipases, transaminases, and reductive aminases. nih.gov For instance, alanine dehydrogenase and diaminopimelate dehydrogenase have been used for the in vitro production of (R)-3-fluoroalanine and (S)-3-fluoroalanine, respectively, from 3-fluoropyruvate. nih.gov These reactions, coupled with a cofactor recycling system, achieved yields greater than 85% with complete enantiomeric excess. nih.gov The direct formation of C-F bonds using the fluorinase enzyme is considered a highly effective and promising method in fluorobiochemistry. nih.gov These biocatalytic strategies hold significant potential for the synthesis of chiral fluorinated anilines and their derivatives.

Table 5: Enzymes Utilized in the Synthesis of Fluorinated Compounds

| Enzyme Class/Example | Application in Fluorine Chemistry | Source |

|---|---|---|

| Fluorinase | Direct formation of C-F bonds | nih.gov |

| Alanine Dehydrogenase | Synthesis of (R)-3-fluoroalanine from 3-fluoropyruvate | nih.gov |

| Diaminopimelate Dehydrogenase | Synthesis of (S)-3-fluoroalanine from 3-fluoropyruvate | nih.gov |

| Cytochrome P450 Enzymes | General enzymatic synthesis of fluorinated compounds | nih.gov |

| Transaminases | General enzymatic synthesis of fluorinated compounds | nih.gov |

Green Chemistry Approaches in this compound Production

Green chemistry principles are increasingly being applied to the synthesis of aromatic amines to reduce environmental impact and improve process sustainability. unibo.ittandfonline.com Key strategies include the elimination of organic solvents, the avoidance of transition metal catalysts, and the use of more environmentally benign reagents. tandfonline.com

A novel, microwave-assisted method has been developed for the synthesis of anilines from activated aryl halides that operates without organic solvents or catalysts. tandfonline.com In this process, the aryl halide is heated with a 28-30% ammonium hydroxide solution in a sealed microwave vial at 130–140°C for a short duration (5–20 minutes). tandfonline.com This high-yielding method represents a more efficient and eco-friendly alternative to traditional syntheses that often require metal catalysts (like palladium or copper), organic solvents, and longer reaction times. tandfonline.com Another green approach reported in the literature involves the use of ambient air as the oxidant for the synthesis of tetrazines from gem-difluoroalkenes at room temperature. rsc.org Adopting such methodologies for the production of this compound could significantly reduce waste and the use of hazardous substances, aligning with the goals of sustainable industrial chemistry.

Table 6: Comparison of Traditional vs. Green Synthesis of Anilines

| Parameter | Traditional Methods | Green Microwave-Assisted Method | Source |

|---|---|---|---|

| Catalyst | Typically requires transition metals (e.g., Pd, Cu) | Catalyst-free | tandfonline.com |

| Solvent | Organic solvents | No organic solvent (uses aqueous ammonium hydroxide) | tandfonline.com |

| Reaction Time | Often lengthy | Rapid (5-20 minutes) | tandfonline.com |

| Energy Source | Conventional heating | Microwave irradiation | tandfonline.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Difluoro 2 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,4-Difluoro-2-methylaniline

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, allows for an unambiguous assignment of all proton, carbon, and fluorine signals.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The aromatic region typically displays complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts and coupling constants are indicative of the electron-donating amino group and the electron-withdrawing fluorine atoms, as well as their relative positions on the benzene ring.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic CH | 6.80-7.10 | Multiplet | J(H,H), J(H,F) |

| Aromatic CH | 6.60-6.80 | Multiplet | J(H,H), J(H,F) |

| NH₂ | 3.60-4.00 | Broad Singlet | - |

| CH₃ | 2.10-2.30 | Singlet | - |

Table 1: Predicted ¹H NMR Spectral Data for this compound. Please note that these are estimated values and experimental data may vary.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for each of the seven carbon atoms in this compound. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.

| Carbon Assignment | Chemical Shift (ppm) | C-F Coupling (Hz) |

| C-F | 145.0 - 155.0 | Large ¹J(C,F) |

| C-F | 140.0 - 150.0 | Large ¹J(C,F) |

| C-N | 135.0 - 145.0 | |

| C-CH₃ | 120.0 - 130.0 | |

| Aromatic CH | 110.0 - 120.0 | |

| Aromatic CH | 100.0 - 110.0 | |

| CH₃ | 15.0 - 20.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound. Please note that these are estimated values and experimental data may vary.

¹⁹F NMR for Fluorine Substitution Patterns

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. mpg.de For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C3 and C4 positions. The chemical shifts and the coupling between the two fluorine atoms (³J(F,F)), as well as couplings to adjacent protons, provide definitive evidence for their substitution pattern. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion and clear analysis. mpg.deuni.lu

| Fluorine Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| F at C3 | -130 to -140 | Doublet of doublets | ³J(F,F), J(F,H) |

| F at C4 | -140 to -150 | Doublet of doublets | ³J(F,F), J(F,H) |

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound. Please note that these are estimated values and experimental data may vary.

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation

To definitively assign the complex NMR spectra and confirm the connectivity of the molecule, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks, which is particularly useful for assigning the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the entire molecular structure by showing long-range connectivities, for example, from the methyl protons to the C2 and C3 carbons of the aromatic ring.

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₇F₂N), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value.

| Ion | Calculated Exact Mass |

| [C₇H₇F₂N + H]⁺ | 144.0619 |

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound.

Fragmentation Patterns and Proposed Mechanisms

The mass spectrometric analysis of this compound under electron ionization (EI) is expected to produce a distinct fragmentation pattern, which can be interpreted to elucidate its structure. The molecular ion (M•+) peak would be observed at an m/z corresponding to its monoisotopic mass (143.05 Da). The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. chemguide.co.uk

A primary and highly probable fragmentation event is the loss of a methyl radical (•CH₃) from the molecular ion, a process known as α-cleavage, which is common for alkyl-substituted anilines. libretexts.orgwhitman.edu This cleavage would result in a stable aminotropylium-like cation or a related resonance-stabilized structure.

Proposed Mechanism 1: α-Cleavage

M•+ (C₇H₇F₂N•+) → [M - CH₃]⁺ + •CH₃

This pathway leads to the formation of a prominent fragment ion at m/z 128.

Another significant fragmentation route involves the cleavage of the C-N bond, leading to the loss of the amino group or related fragments. The loss of a hydrogen atom from the amine group can also occur.

Proposed Mechanism 2: Loss of Amino Radical

M•+ (C₇H₇F₂N•+) → [M - NH₂]⁺ + •NH₂

This would generate a difluoro-toluene fragment ion at m/z 111.

Further fragmentation could involve the elimination of neutral molecules like hydrogen fluoride (HF) or hydrogen cyanide (HCN) from the primary fragment ions, leading to a cascade of smaller ions. The stability of the aromatic ring suggests that ring-cleavage products would be less abundant compared to fragments arising from the substituents. libretexts.org

Table 1: Proposed Mass Spectrometric Fragments for this compound

| m/z (Proposed) | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 143 | [C₇H₇F₂N]•+ | - |

| 128 | [C₆H₄F₂N]⁺ | •CH₃ |

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a crucial parameter in ion mobility-mass spectrometry (IM-MS), reflecting the size and shape of an ion in the gas phase. nih.gov For this compound, predicted CCS values can be calculated for various adducts, providing valuable data for its identification in complex mixtures. These predictions are typically generated using computational models based on the ion's structure. uni.lu

The predicted CCS values vary depending on the adduct formed during ionization. For instance, protonated molecules ([M+H]⁺) will have a different CCS value compared to sodiated molecules ([M+Na]⁺) due to differences in their effective size and charge distribution. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 144.06194 | 123.3 |

| [M+Na]⁺ | 166.04388 | 133.6 |

| [M-H]⁻ | 142.04738 | 124.9 |

| [M+NH₄]⁺ | 161.08848 | 145.1 |

Data calculated using CCSbase and sourced from PubChem.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

FTIR Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. airhygiene.comairhygiene.com The FTIR spectrum of this compound is expected to exhibit characteristic bands corresponding to its amine, methyl, and difluoro-aromatic moieties.

N-H Stretching: The primary amine group (-NH₂) will show two distinct stretching vibrations, an asymmetric and a symmetric stretch, typically in the 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹ regions, respectively. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed in the 2850-2960 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is anticipated to be around 1600-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration for aromatic amines typically occurs in the 1250-1340 cm⁻¹ range.

C-F Stretching: The strong C-F stretching vibrations are characteristic and expected to produce intense absorption bands in the 1100-1300 cm⁻¹ region.

Table 3: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | Amine (-NH₂) | 3400 - 3500 |

| Symmetric N-H Stretch | Amine (-NH₂) | 3300 - 3400 |

| Aromatic C-H Stretch | Aryl C-H | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2960 |

| N-H Bending | Amine (-NH₂) | 1600 - 1650 |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1340 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is complementary to FTIR and provides information on the vibrational modes of a molecule. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

Key expected features in the Raman spectrum include:

Ring Breathing Modes: The symmetric "ring breathing" vibration of the substituted benzene ring, which is often weak in the IR spectrum, should produce a strong and sharp band in the Raman spectrum.

C-F and C-N Vibrations: While also IR active, the C-F and C-N stretching modes will be observable in the Raman spectrum.

Substituent-Sensitive Bands: Vibrations involving the methyl and fluoro substituents attached to the aromatic ring will also be present.

A comparative analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Crystallographic Analysis of this compound and its Co-crystals/Salts

As of the current literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. Such an analysis would provide precise data on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.

The molecular structure of this compound, however, possesses functional groups that are conducive to the formation of co-crystals or salts. nih.govnih.gov The primary amine group can act as a hydrogen bond donor, while the fluorine atoms and the aromatic π-system can act as weak hydrogen bond acceptors. osti.gov This makes the compound a candidate for crystal engineering, where co-formers (often carboxylic acids or other molecules with complementary hydrogen bonding sites) can be introduced to form multi-component crystalline solids with tailored physicochemical properties. ijper.org

The formation of a salt would involve proton transfer from an acidic co-former to the basic amine group. The distinction between a co-crystal (formed via neutral hydrogen bonds) and a salt (formed via ionic interaction) can be definitively made through crystallographic analysis or supported by techniques like solid-state NMR and vibrational spectroscopy. nih.govosti.gov Future research into the crystallization of this compound with various co-formers could yield novel solid forms with modified properties such as solubility and stability.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-4-methylaniline |

| 2-chloro-4-methylaniline |

| Benzoic acid |

| Fumaric acid |

Theoretical and Computational Chemistry of 3,4 Difluoro 2 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4-Difluoro-2-methylaniline at the atomic and molecular levels. These methods provide a detailed description of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. researchgate.net DFT calculations can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and reaction energetics. For this compound, DFT studies, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the impact of the fluorine and methyl substituents on the geometry and electronic distribution of the aniline (B41778) ring. researchgate.netacs.org

These calculations can also be used to determine various reactivity descriptors. For instance, the calculated partial atomic charges on the amine nitrogen and the aromatic carbons can indicate the most likely sites for electrophilic or nucleophilic attack. nih.gov The presence of electron-withdrawing fluorine atoms is expected to influence the electron density on the aromatic ring and the basicity of the amino group. nih.govpku.edu.cn

Table 1: Illustrative DFT-Calculated Properties of this compound

| Property | Calculated Value |

| Total Energy | (Illustrative) -552.34 Hartrees |

| Dipole Moment | (Illustrative) 2.5 Debye |

| N-H Bond Length | (Illustrative) 1.01 Å |

| C-N Bond Length | (Illustrative) 1.40 Å |

| C-F Bond Lengths | (Illustrative) 1.35 Å, 1.36 Å |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.comwuxiapptec.com The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. wuxiapptec.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting its electron-donating character. The LUMO, conversely, would likely be distributed over the aromatic ring, with significant contributions from the carbon atoms bearing the electron-withdrawing fluorine substituents. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | (Illustrative) -5.8 |

| LUMO | (Illustrative) -0.9 |

| HOMO-LUMO Gap | (Illustrative) 4.9 |

Note: The values in this table are illustrative and represent typical data obtained from molecular orbital analysis for similar molecules.

Charge Distribution and Electrostatic Potentials

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group due to the lone pair of electrons, making it a primary site for protonation and other electrophilic interactions. The fluorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic ring would show positive electrostatic potential.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, a key conformational feature is the rotation around the C-N bond, which determines the orientation of the amino group relative to the aromatic ring. The presence of the ortho-methyl group can introduce steric hindrance that influences the preferred conformation. cdnsciencepub.com Computational methods can be used to calculate the energy of different conformers and identify the most stable, low-energy structures.

Ligand-Protein Docking Studies (if applicable to biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target. nih.gov

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, providing invaluable insights into molecular structure and behavior. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool to simulate and interpret its spectroscopic characteristics, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. These computational approaches allow for the analysis of the molecule's electronic environment and vibrational modes, offering a detailed picture that complements and guides experimental work. By calculating these properties, researchers can predict the spectral features of the molecule, aiding in its identification and characterization.

Computational NMR Shift Prediction

Computational chemistry offers robust methods for the prediction of NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, which effectively addresses the issue of the gauge-origin dependence of the magnetic shielding tensor. researchgate.net This method is routinely employed in conjunction with Density Functional Theory (DFT).

For substituted anilines, a common and well-validated computational strategy involves a two-step process. First, the molecular geometry of this compound is optimized to find its most stable conformation. This is typically achieved using a DFT functional like B3LYP (Becke's three-parameter hybrid functional using the Lee, Yang, and Parr correlation functional) combined with a comprehensive basis set such as 6-311++G(d,p). researchgate.netglobalresearchonline.net This level of theory has proven effective for a wide range of aniline derivatives. globalresearchonline.netasianpubs.org

Following geometry optimization, the NMR shielding tensors are calculated at the same level of theory. The isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the isotropic shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory.

For predicting ¹⁹F NMR chemical shifts, which are critical for fluorinated compounds, specific computational protocols have been developed to enhance accuracy. Studies have shown that while B3LYP is effective, other functionals may offer improved performance for fluorine environments. nih.govuni-frankfurt.de For instance, the ωB97XD functional combined with a basis set like aug-cc-pvdz has been recommended for its balance of accuracy and computational efficiency in predicting ¹⁹F chemical shifts for fluorine-containing molecules. rsc.org Often, a linear scaling approach is applied, where calculated shielding constants are correlated against experimental shifts for a set of related compounds to generate a scaling factor (slope and intercept), which significantly improves the predictive accuracy for the target molecule. nih.gov

While no specific computational studies have been published for this compound, applying these established methodologies would yield predicted chemical shifts. The following table provides hypothetical ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, which are illustrative of the results expected from such DFT/GIAO calculations.

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H (on N) | ~3.7 |

| ¹H | H (on C5) | ~6.6 |

| ¹H | H (on C6) | ~6.9 |

| ¹H | H (on CH₃) | ~2.1 |

| ¹³C | C1 (C-NH₂) | ~135 |

| ¹³C | C2 (C-CH₃) | ~120 |

| ¹³C | C3 (C-F) | ~150 (d, JCF ≈ 240 Hz) |

| ¹³C | C4 (C-F) | ~148 (d, JCF ≈ 245 Hz) |

| ¹³C | C5 | ~118 |

| ¹³C | C6 | ~115 |

| ¹³C | CH₃ | ~14 |

| ¹⁹F | F (on C3) | ~ -130 |

| ¹⁹F | F (on C4) | ~ -140 |

Vibrational Frequency Calculations

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. For a molecule like this compound, this analysis is typically performed using DFT methods, which have been shown to provide excellent agreement with experimental data for related aniline compounds. researchgate.netnih.govnih.gov

The standard procedure begins with the optimization of the molecule's ground state geometry, commonly using the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p). globalresearchonline.netasianpubs.orgnih.gov Once the optimized structure is obtained, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

It is a well-established fact that theoretical harmonic frequencies are typically higher than the fundamental frequencies observed experimentally. This discrepancy arises primarily because the calculations assume a simple harmonic oscillator model, while real molecular vibrations exhibit anharmonicity. To correct for this and other systematic errors inherent in the computational method, the calculated frequencies are uniformly scaled. For calculations using the B3LYP/6-311++G(d,p) level of theory, scaling factors around 0.96 are commonly applied. asianpubs.org More refined approaches may use different scaling factors for different types of vibrations (e.g., stretching vs. bending). asianpubs.org

The results of these calculations provide a theoretical vibrational spectrum. Furthermore, a detailed assignment of each vibrational mode can be achieved through a Potential Energy Distribution (PED) analysis. nih.gov The PED describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration, allowing for unambiguous assignments of the spectral bands.

Although specific vibrational analysis of this compound has not been reported in the literature, the application of these standard computational methods would provide a detailed theoretical spectrum. The following table presents hypothetical scaled vibrational frequencies for some of the characteristic modes of this compound, illustrating the expected results from a DFT (B3LYP/6-311++G(d,p)) calculation.

| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | ~3480 | Medium (IR) |

| N-H Symmetric Stretch | -NH₂ | ~3390 | Medium (IR) |

| C-H Aromatic Stretch | Ar-H | ~3050-3100 | Weak (IR), Strong (Raman) |

| C-H Asymmetric Stretch | -CH₃ | ~2960 | Medium (IR) |

| C-H Symmetric Stretch | -CH₃ | ~2870 | Medium (IR) |

| N-H Scissoring | -NH₂ | ~1620 | Strong (IR) |

| C=C Aromatic Stretch | Aromatic Ring | ~1500-1600 | Strong (IR & Raman) |

| C-F Stretch | Ar-F | ~1250-1300 | Very Strong (IR) |

| C-N Stretch | Ar-NH₂ | ~1280 | Strong (IR) |

Reactivity and Derivatization of 3,4 Difluoro 2 Methylaniline

Electrophilic Aromatic Substitution Reactions of 3,4-Difluoro-2-methylaniline

Electrophilic aromatic substitution (SEAr) on the this compound ring is governed by the directing effects of the amine, methyl, and fluorine substituents. The amine group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the methyl group (-CH₃) is also an activating, ortho-, para-director. Conversely, the fluorine atoms (-F) are deactivating due to their inductive electron-withdrawing effect, yet they also act as ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

The cumulative effect of these groups determines the regioselectivity of substitution reactions. The strong activating and directing effect of the amine group is the dominant influence. The positions ortho and para to the amine are C6 and C5, respectively. The C5 position is already substituted with a fluorine atom. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the amine and meta to the methyl group and one of the fluorine atoms. Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at this position, but the powerful directing effect of the amine often overcomes this barrier.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, typically at the C6 position.

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce a halogen atom, also expected to favor the C6 position.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3,4-Difluoro-2-methyl-6-nitroaniline |

| Bromination | Br₂, FeBr₃ | 6-Bromo-3,4-difluoro-2-methylaniline |

| Chlorination | Cl₂, AlCl₃ | 6-Chloro-3,4-difluoro-2-methylaniline |

Nucleophilic Reactions Involving the Amine Group

The primary amine group in this compound possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in a variety of reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation: The amine reacts with acyl chlorides or anhydrides in the presence of a base to form corresponding amides. For example, reaction with acetyl chloride yields N-(3,4-difluoro-2-methylphenyl)acetamide. This reaction is often used to protect the amine group during other transformations.

Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.

Diazotization: Treatment of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) forms a diazonium salt. This intermediate is highly versatile and can be used in subsequent Sandmeyer-type reactions to introduce a wide range of functional groups, such as -Cl, -Br, -CN, and -OH, by displacing the diazo group.

Reactions at the Methyl Group

The methyl group attached to the aromatic ring can also undergo specific chemical transformations, typically under more vigorous conditions than reactions involving the amine or the aromatic ring itself.

Free-Radical Halogenation: In the presence of a radical initiator (like UV light or AIBN) and a halogenating agent such as N-bromosuccinimide (NBS), the benzylic protons of the methyl group can be substituted with a halogen atom. This would yield 2-(halomethyl)-3,4-difluoroaniline derivatives, which are useful intermediates for further functionalization.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. This transformation would convert this compound into 2-amino-5,6-difluorobenzoic acid. The conditions must be carefully controlled to avoid oxidation of the amine group.

Transition Metal-Catalyzed Transformations

This compound and its derivatives are valuable substrates in transition metal-catalyzed reactions, which are fundamental to modern organic synthesis for constructing complex molecules.

To participate in cross-coupling reactions, the aniline (B41778) is typically first converted into an aryl halide or triflate. This is often achieved through diazotization followed by a Sandmeyer or similar reaction. The resulting aryl halide can then be coupled with various partners using a palladium catalyst. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: An aryl halide derivative of this compound can be coupled with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govnih.govresearchgate.net This is a powerful method for creating biaryl structures.

Heck Reaction: The Heck reaction couples the aryl halide derivative with an alkene, catalyzed by a palladium complex, to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to produce an aryl-substituted alkyne. organic-chemistry.orglibretexts.orgresearchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-Aryl, Aryl-Alkyl |

| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-Alkynyl |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgyoutube.comrug.nllibretexts.org In this context, this compound can act as the amine coupling partner, reacting with various aryl halides or triflates to produce diarylamines. The reaction typically employs a palladium catalyst with specialized, bulky phosphine ligands (e.g., XPhos, SPhos) and a strong base like sodium tert-butoxide. This method has largely replaced older, harsher techniques for C-N bond formation. wikipedia.org

Formation of Heterocyclic Compounds Incorporating this compound Moieties

The structure of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused benzene ring.

Quinoline Synthesis: Anilines are key starting materials for several named reactions that produce quinolines. For instance, in the Combes quinoline synthesis, an aniline is reacted with a β-diketone under acidic conditions. iipseries.orgpharmaguideline.com Similarly, the Doebner-von Miller reaction involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. pharmaguideline.com Using this compound in these reactions would lead to the formation of appropriately substituted difluoro-methyl-quinolines.

Benzimidazole (B57391) Synthesis: While this compound itself is not a direct precursor, its derivatization to a 1,2-diaminobenzene structure (by introducing an amino group at the C2 position after a sequence of protection, nitration, and reduction) would enable its use in benzimidazole synthesis. vinhuni.edu.vnorganic-chemistry.orgsemanticscholar.orgnih.govbeilstein-journals.org The resulting diamine can be condensed with aldehydes, carboxylic acids, or their derivatives to form the benzimidazole ring system. vinhuni.edu.vnbeilstein-journals.org

Derivatization for Analytical Applications

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar molecules like anilines. nih.govresearchgate.net Derivatization converts the polar N-H group into a less polar, more volatile moiety, which improves chromatographic peak shape, enhances thermal stability, and can improve detection sensitivity. researchgate.netsigmaaldrich.comnih.gov

This compound can be readily derivatized by acylation of the primary amino group. Common reagents for this purpose are fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.gov These reagents react quickly and quantitatively with the aniline to form stable amide derivatives. The resulting fluoroacyl derivatives are significantly more volatile and are highly responsive to electron capture detection (ECD) and produce characteristic fragmentation patterns in mass spectrometry, facilitating sensitive and specific quantification. nih.govnih.gov

Table 4: Common Derivatization Reactions for GC-MS Analysis of this compound

| Derivatizing Reagent | Reagent Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | N-(3,4-difluoro-2-methylphenyl)-2,2,2-trifluoroacetamide | Increased volatility, good MS fragmentation |

| Pentafluoropropionic anhydride | PFPA | N-(3,4-difluoro-2-methylphenyl)-2,2,3,3,3-pentafluoropropanamide | Excellent volatility, high ECD response, stable derivative |

Applications in Advanced Organic Synthesis

3,4-Difluoro-2-methylaniline as a Building Block in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a widely adopted strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. Fluorinated building blocks are frequently used in the synthesis of drugs, including anti-inflammatory and anticancer agents ossila.com. This compound serves as a key fluorinated starting material, valued for its dual reactivity and specific stereoelectronic profile nbinno.com.

Synthesis of Pharmaceutical Intermediates

Pharmaceutical intermediates are the foundational compounds from which Active Pharmaceutical Ingredients (APIs) are synthesized. This compound is classified as a crucial pharmaceutical intermediate, providing a core scaffold for the construction of more elaborate drug candidates bldpharm.com. The presence of the amine group allows for a variety of chemical transformations, while the difluorinated ring can participate in numerous substitution reactions, making it a versatile precursor for a wide array of complex molecules nbinno.com. Fluorinated anilines, in general, are recognized as important intermediates for producing active ingredients in both pharmaceuticals and agrochemicals google.com.

Drug Discovery and Development Programs

In the landscape of drug discovery, the goal is to identify and optimize novel chemical entities with therapeutic potential. The process involves synthesizing and screening large libraries of compounds to find promising "hits" and "leads." The distinct structure of this compound makes it an attractive component for these libraries. Its incorporation allows medicinal chemists to systematically explore the effects of fluorine substitution on a drug candidate's biological activity, a critical step in establishing structure-activity relationships (SAR) and optimizing lead compounds.

Pharmacophore Design and Optimization

A pharmacophore is defined as the essential ensemble of steric and electronic features required for a molecule to interact optimally with a specific biological target and elicit a biological response. The unique arrangement of atoms in this compound provides key features for pharmacophore modeling.

Hydrogen Bonding: The amine group (NH2) can act as a hydrogen bond donor, while the electronegative fluorine atoms can serve as hydrogen bond acceptors.

Aromatic Interactions: The benzene ring can engage in π-π stacking or other hydrophobic interactions within a receptor's binding pocket.

Interactive Table: Applications in Medicinal Chemistry

| Application Area | Role of this compound | Key Structural Features Utilized |

|---|---|---|

| Pharmaceutical Intermediates | Serves as a foundational building block for synthesizing Active Pharmaceutical Ingredients (APIs). | Reactive amine group and fluorinated aromatic ring. |

| Drug Discovery | Used to create diverse compound libraries for screening and identifying new drug leads. | Unique substitution pattern for SAR studies. |

| Pharmacophore Design | Provides key features (H-bond donors/acceptors, aromatic system) for designing molecules that bind to biological targets. | Fluorine atoms, amine group, and benzene ring. |

Applications in Materials Science

The unique properties imparted by fluorine atoms—such as high thermal stability and chemical resistance—make fluorinated compounds highly valuable in materials science nbinno.com. This compound is categorized as a building block for material science applications, contributing to the development of high-performance polymers and coatings bldpharm.comman.ac.uk.

Polymer Synthesis Incorporating Fluorinated Aniline (B41778) Units

Fluorine-containing polymers are renowned for their exceptional properties, including hydrophobicity and durability man.ac.ukkyoto-u.ac.jp. Although research often highlights related compounds, the principles extend to this compound. When this compound is used as a monomer or incorporated into polymer chains, the fluorine atoms can significantly enhance the material's performance nbinno.com. These enhancements include increased thermal stability, greater resistance to chemical degradation, and modified surface properties, making the resulting polymers suitable for applications in harsh environments, such as in advanced electronics nbinno.com. Polyanilines and their derivatives are known for their use in creating electrically conductive coatings and materials for sensors nih.gov.

Development of Advanced Coatings

Advanced coatings are designed to protect surfaces and enhance their functionality, offering resistance to corrosion, wear, and environmental stressors custommaterials.com. The incorporation of fluorinated precursors like this compound is a key strategy in creating high-performance coatings nbinno.com. The presence of fluorine in the coating's molecular structure can lead to materials with low surface energy, resulting in non-stick and water-repellent properties. Such coatings are critical across numerous industries, including automotive and aerospace, where durability and protection are paramount nbinno.comidtechex.com.

Interactive Table: Applications in Materials Science

| Application Area | Function of this compound | Resulting Material Properties |

|---|---|---|

| Polymer Synthesis | Used as a monomer or functional unit in polymer chains. | Enhanced thermal stability, chemical resistance, and specific surface properties. |

| Advanced Coatings | Acts as a precursor for high-performance coating materials. | Increased durability, corrosion resistance, and hydrophobicity (water repellency). |

Role in Agrochemical Synthesis

The presence of fluorine in active agrochemical ingredients is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to increased efficacy and potency. researchgate.net Substituted anilines are crucial intermediates in the synthesis of a wide range of pesticides, including herbicides and fungicides. Analogous compounds, such as 3-chloro-2-methylaniline, serve as key precursors in the production of commercial herbicides like tembotrione, highlighting the importance of this class of molecules in the agrochemical industry. patsnap.com

This compound serves as a key intermediate for the synthesis of more complex molecules used as crop protection agents. The aniline functional group is readily transformable, allowing it to be incorporated into a variety of heterocyclic and other polyfunctional structures that form the core of modern pesticides. The difluoro-substitution pattern is particularly significant, as it can increase the biological activity of the final product. The development of novel difluoro cyclic amides and 3,3-difluoro-2-oxoindoline derivatives as potent herbicides demonstrates the effectiveness of incorporating difluoro moieties into agrochemical scaffolds. researchgate.netgoogleapis.com The stability imparted by the C-F bonds can protect the molecule from metabolic degradation in plants and soil, potentially extending its active life and effectiveness.

The aniline structure is a cornerstone in the synthesis of many classes of herbicides. By serving as a foundational chemical building block, this compound can be utilized in the construction of various herbicidal frameworks. For instance, anilines are common starting materials for producing sulfonylureas, triketones, and other classes of herbicides that target essential biological pathways in weeds, such as the acetohydroxyacid synthase (AHAS) enzyme. googleapis.com The unique electronic profile of this compound can influence the binding interactions of the resulting herbicide with its target protein, potentially leading to new molecules with improved weed control spectra or better crop selectivity. Patents related to fluorinated aniline derivatives often describe their utility in creating compounds for controlling undesirable plant growth, underscoring the innovative potential of this structural motif in herbicide discovery. googleapis.comgoogle.com

Catalysis and Ligand Design

In the field of catalysis, the design of organic ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. Aromatic amines and diamines are important precursors for creating sterically demanding and electronically tunable ligands. researchgate.net this compound provides a versatile scaffold for this purpose. The amino group can be readily converted into imines (via condensation with aldehydes or ketones), amides, or incorporated into heterocyclic systems such as thiazoles or pyridines, which are all common coordinating moieties in ligands. researchgate.netresearchgate.netmdpi.com

The substituents on the aniline ring play a critical role in modulating the properties of the resulting catalyst.

Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which reduces the electron density on the aromatic ring and any coordinating atom attached to it. This can make the associated metal center more electrophilic, potentially enhancing its catalytic activity in certain reactions.

Steric Effects: The methyl group at the ortho position provides steric bulk near the coordination site. This steric hindrance can influence the substrate's approach to the metal center, thereby controlling the stereoselectivity of a reaction. It can also help to stabilize the metal complex.

By synthesizing derivatives such as pyridine-dicarboxamides or thiazoles from this compound, chemists can create a library of ligands with finely tuned properties for applications in various catalytic processes, including cross-coupling reactions, hydrogenation, and polymerization. mdpi.commdpi.comnih.gov

Environmental Fate and Degradation Studies of Fluorinated Anilines

Abiotic Degradation Pathways

Abiotic degradation processes, including photolysis and hydrolysis, are significant in determining the environmental persistence of organic compounds. For fluorinated anilines, these pathways are influenced by factors such as pH, the presence of photosensitizers, and the specific arrangement of fluorine atoms on the aromatic ring.

For many fluorinated pharmaceuticals and pesticides, photolysis can lead to a variety of fluorinated byproducts. The stability of the fluorinated motif during photolysis is a key factor in determining the nature of the degradation products. In some cases, the fluorinated part of the molecule remains intact, leading to the formation of other fluorinated organic compounds.

Anilines are generally considered to be resistant to hydrolysis under typical environmental conditions. The amino group attached to the aromatic ring is not readily displaced by water. While specific data on the hydrolytic stability of 3,4-Difluoro-2-methylaniline is scarce, the general stability of the aniline (B41778) structure to hydrolysis suggests that this compound is likely to be persistent in aquatic environments in the absence of other degradation mechanisms. The presence of fluorine atoms on the aromatic ring is not expected to significantly increase the rate of hydrolysis.

Biotic Degradation by Microorganisms

The biodegradation of fluorinated aromatic compounds is a key process in their removal from the environment. Certain microorganisms have evolved enzymatic machinery capable of cleaving the stable carbon-fluorine bond and mineralizing these compounds.

Studies on the biodegradation of 3,4-difluoroaniline (3,4-DFA), a close structural analog of this compound, by Pseudomonas fluorescens 26-K have demonstrated the potential for microbial degradation of difluorinated anilines. Under aerobic conditions, P. fluorescens 26-K was able to degrade 3,4-DFA. The degradation was accompanied by significant defluorination.

The degradation rate of 3,4-DFA by P. fluorescens 26-K was observed to be dependent on the initial concentration and the presence of a co-substrate. For example, at an initial concentration of 170 mg/L, degradation took 5-7 days. The strain was capable of completely degrading up to 90 mg/L of 3,4-DFA over a 15-day period without the addition of a co-substrate.

Table 1: Degradation of 3,4-Difluoroaniline by Pseudomonas fluorescens 26-K

| Initial Concentration (mg/L) | Conditions | Degradation Time | Extent of Degradation |

|---|---|---|---|

| 170 | With co-substrate | 5-7 days | Significant |

Data inferred from studies on 3,4-difluoroaniline.

The metabolic pathway for the degradation of 3,4-DFA by P. fluorescens 26-K has been investigated. A key intermediate identified in the cell-free extract was 3-fluoro-4-hydroxyaniline. This suggests that the degradation pathway involves dehalogenation and hydroxylation of the aromatic ring.

The enzymatic activity of catechol 1,2-dioxygenase was detected in the biomass grown on 3,4-DFA, indicating that the degradation proceeds through a catechol intermediate which is then subject to ring cleavage. This is a common strategy employed by bacteria for the degradation of aromatic compounds. The proposed initial steps of the metabolic pathway are illustrated below.

Proposed Metabolic Pathway of 3,4-Difluoroaniline Degradation

Environmental Monitoring and Presence in Various Matrices

There is a lack of specific data on the environmental monitoring and presence of this compound in environmental matrices such as soil, water, and sediment. Fluorinated aromatic compounds are an emerging class of environmental contaminants, and their presence in the environment is not routinely monitored in many areas nih.gov.

The detection and quantification of fluorinated anilines in environmental samples can be challenging due to their potential for low concentrations and the complexity of the environmental matrices. Analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the most common techniques for the determination of anilines and their derivatives in environmental samples. For fluorinated compounds specifically, 19F NMR spectroscopy offers a powerful tool for identification and quantification scholaris.ca. The development of robust analytical methods is crucial for assessing the extent of environmental contamination by these compounds.

Ecotoxicological Considerations